2-Phenylcyclopropylboronic acid

Übersicht

Beschreibung

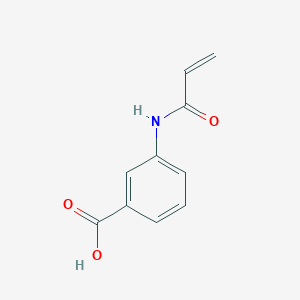

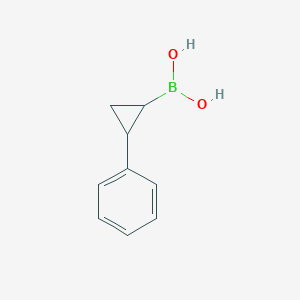

2-Phenylcyclopropylboronic acid is a versatile chemical compound used extensively in scientific research. Its unique structure and properties make it ideal for various applications, including catalysis, synthesis of pharmaceuticals, and functional materials. Its formula is C9H11BO2 and its molecular weight is 161.99 g/mol .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Phenylcyclopropylboronic acid, focusing on six unique fields:

Catalysis in Organic Synthesis

2-Phenylcyclopropylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds, which are fundamental in creating complex organic molecules. The compound’s stability and reactivity make it an excellent reagent for synthesizing pharmaceuticals, agrochemicals, and organic materials .

Development of Biosensors

Boronic acids, including 2-Phenylcyclopropylboronic acid, are utilized in the development of glucose-sensitive biosensors . These sensors exploit the compound’s ability to form reversible covalent bonds with diols, such as glucose. This property is particularly useful in designing biosensors for diabetes management, where accurate glucose monitoring is crucial .

Drug Delivery Systems

In the field of drug delivery, 2-Phenylcyclopropylboronic acid is employed to create responsive drug delivery systems . These systems can release therapeutic agents in response to specific stimuli, such as changes in pH or glucose levels. The compound’s ability to interact with biological molecules makes it a valuable component in designing targeted and controlled drug delivery mechanisms .

Chemical Biology and Proteomics

2-Phenylcyclopropylboronic acid is used in chemical biology for the manipulation and labeling of proteins. Its interaction with cis-diols allows for the selective modification of glycoproteins and other biomolecules. This application is crucial for studying protein functions, interactions, and for developing new therapeutic strategies .

Material Science

In material science, 2-Phenylcyclopropylboronic acid is utilized in the synthesis of functional polymers . These polymers can be designed to have specific properties, such as responsiveness to environmental changes or the ability to self-heal. The compound’s versatility in forming stable bonds with various substrates makes it an important building block in advanced material design .

Analytical Chemistry

The compound is also used in analytical chemistry for the separation and detection of carbohydrates and other diol-containing molecules. Its ability to form complexes with these molecules allows for their efficient separation and quantification in complex mixtures. This application is particularly useful in food chemistry, clinical diagnostics, and environmental analysis .

Safety and Hazards

While the specific safety data sheet for 2-Phenylcyclopropylboronic acid was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence the function of these targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2-Phenylcyclopropylboronic acid could potentially be involved in similar biochemical transformations.

Pharmacokinetics

The pharmacokinetics of a drug describes how it moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion . These processes together control the concentration of the drug in the body over time .

Result of Action

The broad application of boronic acids in suzuki-miyaura coupling reactions suggests that they may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of 2-Phenylcyclopropylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which boronic acids are often used are known to be exceptionally mild and functional group tolerant . This suggests that 2-Phenylcyclopropylboronic acid might also exhibit stability and efficacy under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

(2-phenylcyclopropyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGFYYVCWOJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcyclopropylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.